![molecular formula C15H12FN3OS B2768032 2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-36-1](/img/structure/B2768032.png)

2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

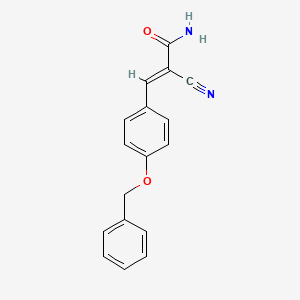

The synthesis of tri-substituted 1,3,5-triazines, which is the core structure of the compound , has been extensively studied . A common method involves the use of cyanuric chloride and the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . This allows for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis

The molecular structure of 1,3,5-triazines, including the compound , is characterized by a triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms . The specific substitutions on the ring, such as the 3-fluorophenylmethylsulfanyl and 8-methylpyrido groups in the compound of interest, can greatly influence the properties and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazines typically involve the substitution of one or more of the ring atoms . For instance, the synthesis of the compound likely involves the substitution of a chlorine atom on cyanuric chloride with a 3-fluorophenylmethylsulfanyl group .科学的研究の応用

Synthesis Techniques

Efficient synthesis methods have been developed for compounds bearing resemblance to the chemical structure , highlighting the versatility of such compounds in chemical synthesis. For instance, the catalyst- and solvent-free synthesis of related benzamide derivatives through microwave-assisted Fries rearrangement demonstrates an efficient approach to heterocyclic amides, which could serve as strategic intermediates for further chemical transformations (Moreno-Fuquen et al., 2019).

Structural and Theoretical Studies

Research on structural and theoretical aspects of related triazine compounds provides insights into their molecular dimensions, aromatic delocalization, and intermolecular interactions. For example, the study of 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines revealed evidence for aromatic delocalization in the pyrazole rings and highlighted the differing conformations adopted by ethylsulfanyl substituents (Insuasty et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 2-fluorophenyl-4,6-disubstituted [1,3,5]triazines against selected bacteria and fungi showcases the potential therapeutic applications of these compounds. The structure-activity relationship (SAR) analysis indicates that the fluorophenyl component is crucial for activity, suggesting that modifications to the core triazine structure can enhance antimicrobial properties (Saleh et al., 2010).

Heat-Resistant and Soluble Polymers

Studies on novel fully aromatic poly(arylene ether sulfone)s that contain 1,3,5-s-triazine groups aim to explore the effects of branching groups on solubility, thermal, and mechanical properties. These polymers demonstrate significant thermal stability and good film-forming abilities, indicating their potential use in high-temperature applications or as proton exchange membranes (Tigelaar et al., 2009).

将来の方向性

特性

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSARBWSKXCEASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2767955.png)

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)